![molecular formula C11H15ClN2O B3050521 4-Methoxytryptamine hydrochloride CAS No. 26579-75-9](/img/structure/B3050521.png)
4-Methoxytryptamine hydrochloride
Overview
Description
4-Methoxytryptamine hydrochloride is a derivative of tryptamine . Tryptamines are known to be a broad class of classical or serotonergic hallucinogens . They are capable of producing profound changes in sensory perception, mood, and thought in humans .
Molecular Structure Analysis
Tryptamines share their core structure with the neurotransmitter serotonin, also named 5-hydroxytryptamine (5-HT) . The molecular structure of this compound and its mechanism of action present similarities with serotonin .Scientific Research Applications
Genotoxic Evaluation
4-Methoxytryptamine hydrochloride has been evaluated in various scientific studies focusing on its genotoxic activity. For example, a study on indorenate (5-Methoxytryptamine, beta-methylcarboxylate hydrochloride), a serotonin derivative, investigated its genotoxic effects. This research used mouse bone marrow and human lymphocyte culture assays, focusing on chromosomal aberrations and sister-chromatid exchanges. Results indicated that indorenate is non-genotoxic in these tests (Madrigal-Bujaidar & Rosas-Planaguma, 1989).
Neurotransmitter Research
The compound shows structural similarities to the endogenous neurotransmitter serotonin, affecting emotional, motoric, and cognitive functions. Studies on variants like 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) provide insights into the biotransformation and metabolic pathways of such substances, which are crucial for understanding their effects on the human body (Bruni et al., 2018).
Biosynthesis in Pineal Gland
Research into 5-Methoxytryptamine, a similar compound, demonstrates its synthesis in the pineal gland and its potential as an agonist of presynaptic 5-hydroxytryptamine autoreceptors modulating serotonin release. This study used high-pressure liquid chromatography for measurement and demonstrated a day-night rhythmicity in the amount of 5-methoxytryptamine in the pineal gland (Galzin et al., 1988).
Cognitive Enhancement Studies
Compounds like RS 67333, a 5-HT4 receptor agonist structurally related to 4-Methoxytryptamine, have been studied for their potential to enhance cognitive processes. These studies explore how such compounds could be valuable in treating cognitive disorders related to aging or neurodegenerative conditions (Lamirault & Simon, 2001).
Characterization of Tryptamine Derivatives
A comprehensive analytical characterization of N,N-dialkylated tryptamines, including those structurally similar to 4-Methoxytryptamine, provides essential data for understanding the clinical and non-clinical uses of these substances. This research includes the synthesis, biological evaluation, and spectral data analysis of these compounds (Brandt et al., 2017).
Receptor Interaction Studies
Studies on 5-hydroxytryptamine receptors, including those interacting with compounds similar to 4-Methoxytryptamine, provide insights into the roles of these receptors in various biological processes. This research contributes to a deeper understanding of neurotransmitter functions and their modulation (Bertrand et al., 2000).
Safety and Hazards
Future Directions
Our understanding of tryptamines is poor due to the lack of data globally . There are few published data on the many new compounds, their mechanisms of action, onset and duration of action, toxicity, signs and symptoms of intoxication, and analytical methods to identify tryptamines and their metabolites . Therefore, future research is needed to better understand the properties and effects of 4-Methoxytryptamine hydrochloride.
Mechanism of Action
Target of Action
4-Methoxytryptamine, also known as 5-MT, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
The compound interacts with its targets, the serotonin receptors, by binding to them and acting as an agonist . This means it activates these receptors, triggering a series of events inside the cell that leads to the cell’s response.
Biochemical Pathways
The effects of 4-Methoxytryptamine are mediated primarily by the 5-HT2A receptor . By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step .
Pharmacokinetics
It is known that tryptamines can be absorbed orally and are subject to first-pass metabolism, which can affect their bioavailability .
Result of Action
As a serotonin receptor agonist, it is likely to have effects similar to those of other serotonergic drugs, which can include altered sensory perception, mood, and thought .
Action Environment
The action, efficacy, and stability of 4-Methoxytryptamine can be influenced by various environmental factors. For example, the presence of other substances, the user’s physiological state, and genetic factors can all affect how the drug is metabolized and how it interacts with its targets . .
properties
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEWSUFLHSFXSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949426 | |
Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26579-75-9, 74217-56-4 | |
Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.